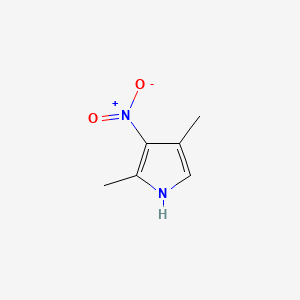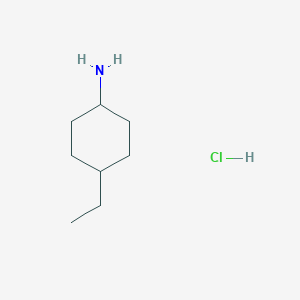
calcium;propan-2-olate;zirconium(4+)
Descripción general
Descripción
Calcium;propan-2-olate;zirconium(4+) is a coordination compound that combines calcium, propan-2-olate (also known as isopropoxide), and zirconium in a tetravalent state. This compound is notable for its applications in materials science, particularly in the synthesis of zirconium-based materials and as a precursor in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Sol-Gel Method: : One common method to synthesize calcium;propan-2-olate;zirconium(4+) involves the sol-gel process. This method typically uses zirconium(IV) chloride and calcium isopropoxide as starting materials. The reaction is carried out in an anhydrous environment to prevent hydrolysis, often using solvents like tetrahydrofuran (THF) or isopropanol. The reaction is conducted at elevated temperatures, around 340°C, to ensure complete reaction and formation of the desired compound .
-
Non-Hydrolytic Sol-Gel Method: : Another approach involves a non-hydrolytic sol-gel reaction between zirconium(IV) isopropoxide and zirconium(IV) chloride. This method is advantageous for producing highly monodisperse zirconia nanocrystals .
Industrial Production Methods
Industrial production of calcium;propan-2-olate;zirconium(4+) often involves large-scale sol-gel processes. The key to industrial synthesis is maintaining strict control over reaction conditions to ensure high purity and yield. The use of high-purity reagents and anhydrous conditions is critical. The product is typically packaged in glass or metal containers to prevent contamination and degradation .
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: Calcium;propan-2-olate;zirconium(4+) readily undergoes hydrolysis in the presence of water, leading to the formation of zirconium dioxide and calcium hydroxide.
Alcoholysis: This compound can react with alcohols to form various alkoxides, which are useful intermediates in organic synthesis.
Thermal Decomposition: Upon heating, it decomposes to form zirconium dioxide and calcium oxide, which are valuable in ceramic and refractory applications.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Alcoholysis: Various alcohols such as methanol, ethanol, or butanol.
Thermal Decomposition: High temperatures, typically above 300°C.
Major Products
Zirconium Dioxide (ZrO₂): A high-temperature ceramic material.
Calcium Oxide (CaO): Used in various industrial processes, including cement production.
Aplicaciones Científicas De Investigación
Calcium;propan-2-olate;zirconium(4+) has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of zirconium-based ceramics and nanomaterials, which have applications in catalysis, electronics, and optics.
Catalysis: The compound is employed in the preparation of catalysts for organic reactions, including polymerization and oxidation reactions.
Biomedical Applications: Research is ongoing into its potential use in biomedical implants and coatings due to its biocompatibility and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable zirconium-oxygen bonds. These bonds are crucial in the formation of zirconium dioxide, which is a key component in many high-performance materials. The molecular targets include various organic substrates that can undergo transformation in the presence of zirconium-based catalysts.
Comparación Con Compuestos Similares
Similar Compounds
Zirconium(IV) Isopropoxide: Similar in structure but lacks the calcium component. It is widely used in sol-gel processes for the synthesis of zirconia.
Calcium Zirconate: A compound that combines calcium and zirconium in a different stoichiometric ratio, used in high-temperature ceramic applications.
Uniqueness
Calcium;propan-2-olate;zirconium(4+) is unique due to its dual metal composition, which imparts distinct properties such as enhanced thermal stability and specific reactivity patterns that are not observed in single-metal alkoxides. This makes it particularly valuable in applications requiring high-temperature stability and specific catalytic properties.
Propiedades
IUPAC Name |
calcium;propan-2-olate;zirconium(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C3H7O.Ca.Zr/c6*1-3(2)4;;/h6*3H,1-2H3;;/q6*-1;+2;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAKIAWXLKTFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ca+2].[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42CaO6Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



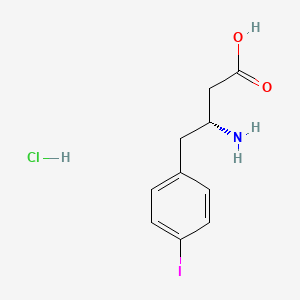


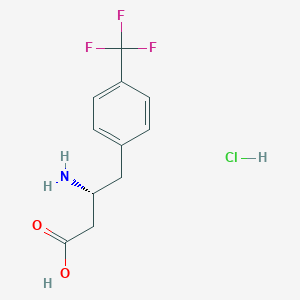

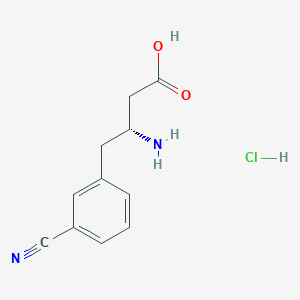

![3-Methyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3424140.png)

